molecular formula C13H17NO2 B14510413 6-Hydroxy-1-(1-phenylethyl)piperidin-2-one CAS No. 62787-45-5

6-Hydroxy-1-(1-phenylethyl)piperidin-2-one

Cat. No.: B14510413
CAS No.: 62787-45-5
M. Wt: 219.28 g/mol
InChI Key: NVLATGGVSYZTQU-UHFFFAOYSA-N
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Description

6-Hydroxy-1-(1-phenylethyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine derivatives are widely used in the synthesis of pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(1-phenylethyl)piperidin-2-one typically involves the reaction of 1-phenylethylamine with 2-piperidone under specific conditions. The hydroxyl group is introduced through a subsequent hydroxylation step. Common reagents used in this synthesis include sodium borohydride for reduction and hydrogen peroxide for hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(1-phenylethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-1-(1-phenylethyl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(1-phenylethyl)piperidin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1-(1-phenylethyl)piperidin-2-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

62787-45-5

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

6-hydroxy-1-(1-phenylethyl)piperidin-2-one

InChI

InChI=1S/C13H17NO2/c1-10(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-4,6-7,10,12,15H,5,8-9H2,1H3

InChI Key

NVLATGGVSYZTQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(CCCC2=O)O

Origin of Product

United States

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